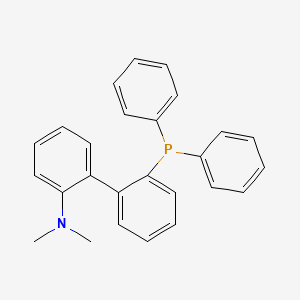

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

描述

Discovery and Development of PhDavePhos

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as PhDavePhos , emerged as a specialized ligand in the late 1990s during advancements in palladium-catalyzed cross-coupling reactions. Developed as part of Stephen L. Buchwald’s systematic exploration of dialkylbiaryl phosphine ligands, PhDavePhos was designed to address limitations in earlier catalysts, such as poor stability and narrow substrate scope. Its synthesis involved substituting the cyclohexyl groups of the prototype ligand DavePhos with phenyl groups, enhancing steric bulk and electronic donation capabilities. The compound (CAS 240417-00-9) was first reported in peer-reviewed literature in the early 2000s, with Sigma-Aldrich commercializing it by 2005. Initial applications focused on Suzuki-Miyaura and Buchwald-Hartwig amination reactions, where it demonstrated superior performance in coupling sterically hindered substrates.

Table 1: Key Properties of PhDavePhos

| Property | Value |

|---|---|

| Empirical Formula | C₂₆H₂₄NP |

| Molecular Weight | 381.45 g/mol |

| CAS Number | 240417-00-9 |

| Ligand Class | Dialkylbiaryl phosphine |

| Common Applications | Cross-coupling, C–H activation |

Position within Buchwald-Type Phosphine Ligand Family

PhDavePhos belongs to the Buchwald ligand family , characterized by biaryl backbones with electron-rich phosphine groups. Unlike its predecessor DavePhos (which features dicyclohexylphosphine), PhDavePhos incorporates diphenylphosphine and a dimethylamino group, optimizing it for reactions requiring balanced steric and electronic modulation. This structural modification places it between first-generation ligands (e.g., JohnPhos) and later variants like BrettPhos, which include additional substituents for specialized reactivity.

Table 2: Comparison of Buchwald Ligands

| Ligand | R₁ (Phosphine) | R₂ (Amino) | Key Applications |

|---|---|---|---|

| DavePhos | Cy₂P | NMe₂ | Early C–N couplings |

| PhDavePhos | Ph₂P | NMe₂ | Hindered substrate couplings |

| BrettPhos | Cy₂P | OMe/Ad substituents | Trifluoromethylation |

Historical Evolution of Aminophosphine Chemistry

Aminophosphines, compounds combining phosphorus and nitrogen donor atoms, have evolved significantly since their 19th-century discovery. Early studies focused on simple derivatives like tris(dimethylamino)phosphine. The 1980s saw aminophosphines gain traction in coordination chemistry, but their instability limited catalytic applications. The 1990s breakthrough came with Buchwald’s integration of aminophosphine motifs into biaryl frameworks, enhancing stability and tunability. PhDavePhos exemplifies this innovation, leveraging the hemilabile dimethylamino group to stabilize palladium intermediates while facilitating substrate access.

Significance in Organophosphorus Chemistry

PhDavePhos represents a paradigm shift in ligand design, enabling previously inaccessible transformations. Its hemilabile biphenyl backbone stabilizes low-coordinate palladium species critical for C–C and C–N bond formations. For example, in Pd-catalyzed [4+2] benzannulation reactions, PhDavePhos facilitates regioselective coupling of alkynes with aryl halides, a process pivotal in polycyclic aromatic hydrocarbon synthesis. Additionally, its electronic profile supports C–H functionalization in medicinal chemistry, streamlining access to complex heterocycles.

Table 3: Catalytic Applications of PhDavePhos

| Reaction Type | Substrates | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl chlorides, boronic acids | Biaryls at room temperature |

| Buchwald-Hartwig Amination | Sterically hindered amines | N-aryl products in high yield |

| C–H Benzylation | Indoles, benzamides | Direct functionalization |

属性

IUPAC Name |

2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFXUYLYPITYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370588 | |

| Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240417-00-9 | |

| Record name | 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240417-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl typically involves the reaction of diphenylphosphine with N,N-dimethylaniline under controlled conditions . The reaction is carried out by mixing equimolar amounts of diphenylphosphine and N,N-dimethylaniline, followed by heating the mixture to approximately 150°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.

Substitution: The compound is involved in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .

科学研究应用

Catalytic Applications

1.1 Homogeneous Catalysis

PhDavePhos is predominantly used as a ligand in homogeneous catalysis, especially in palladium-catalyzed reactions. Its ability to stabilize metal complexes and facilitate electron transfer makes it suitable for several key reactions:

- Buchwald-Hartwig Amination : In this reaction, PhDavePhos coordinates with palladium, forming a stable complex that lowers the oxidation state of the metal, thus activating it for oxidative addition with aryl halides. The N,N-dimethylamino group enhances the electron-donating ability of the ligand, improving the overall reaction efficiency .

- Suzuki-Miyaura Coupling : The ligand's steric and electronic properties allow for effective coupling between aryl halides and boronic acids, generating biaryl compounds essential in pharmaceuticals and materials science .

1.2 Interaction Studies

Research on the coordination behavior of PhDavePhos with various transition metals has been conducted to optimize catalytic activity and selectivity. Studies have demonstrated that variations in metal centers significantly influence the performance of PhDavePhos in catalytic cycles involving palladium and platinum .

Structural Characteristics

The molecular structure of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl includes two phenyl groups attached to a phosphorus atom and an N,N-dimethylamino group linked to a biphenyl moiety. This configuration contributes to its unique properties:

- Molecular Weight : Approximately 381.46 g/mol

- Melting Point : 126-128 °C

- Boiling Point : Approximately 514.6 °C under standard atmospheric pressure .

Case Studies

Several studies highlight the practical applications of PhDavePhos in synthetic chemistry:

- Case Study 1 : A study demonstrated the effectiveness of PhDavePhos in facilitating the coupling of challenging substrates in Buchwald-Hartwig amination reactions, achieving high yields under mild conditions .

- Case Study 2 : Research involving Suzuki-Miyaura coupling revealed that using PhDavePhos led to improved reaction rates and product yields compared to traditional ligands, showcasing its potential for industrial applications .

作用机制

The mechanism by which 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a complex that facilitates the activation and coupling of substrates. The molecular targets include aryl halides and amines, and the pathways involved are primarily related to cross-coupling reactions .

相似化合物的比较

Substituent Position: Ortho vs. Para Isomers

- Ortho-Substituted Ligand (DavePhos): The dimethylamino group at the 2'-position (ortho to the phosphine) enables chelation to palladium, stabilizing the metal center and enhancing catalytic activity in C–N bond formations. For example, in aryl aminations, DavePhos achieves yields comparable to XPhos and SPhos .

- Para-Substituted Isomer (Ligand 1): The isomer 2-(dicyclohexylphosphino)-4'-(N,N-dimethylamino)biphenyl (para-dimethylamino) exhibits broader reactivity, enabling both C–N and C–C bond formations in nucleoside substrates. This contrasts with DavePhos, which is more specialized for C–N couplings. The para isomer’s unsubstituted ortho positions on the non-phosphine ring reduce steric hindrance, allowing flexibility in substrate binding .

Phosphine Group Variations

- Dicyclohexylphosphino (CyJohnPhos): Replacing the diphenylphosphino group in DavePhos with dicyclohexylphosphino (CyJohnPhos) increases steric bulk (cone angle: 94° vs. DavePhos: 76°). While CyJohnPhos is less effective in aryl aminations, it excels in C–C couplings due to its ability to stabilize electron-deficient intermediates .

- Di-tert-butylphosphino (JohnPhos): JohnPhos (cone angle: 94°) exhibits poor performance in aminations but is effective in couplings involving sterically hindered substrates. This highlights the trade-off between steric bulk and electronic donation .

Electronic and Steric Effects

- Cone Angle and Reactivity: DavePhos has a moderate cone angle (76°), balancing steric demand and accessibility. In a study comparing ligands for cyclopenta[b]pyrrole synthesis, DavePhos yielded 24% product, whereas the less bulky 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (cone angle: 56°) achieved 40% yield . This suggests that reduced steric bulk can enhance activity in certain transformations.

- Electronic Donation: The dimethylamino group in DavePhos donates electron density to palladium, stabilizing low-oxidation-state Pd(0) intermediates. This contrasts with ligands lacking amino groups (e.g., CyJohnPhos), which are less effective in electron-demanding reactions .

Bis-Amino Derivatives: CPhos

The ligand CPhos (2-dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) incorporates two dimethylamino groups, further enhancing electron donation. CPhos is particularly effective in palladium-catalyzed enolate couplings, where its electronic richness facilitates oxidative addition steps .

Application-Specific Performance

生物活性

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, often referred to as PhDavePhos, is a phosphine ligand notable for its unique structural characteristics and its role in various catalytic processes, particularly in homogeneous catalysis. This compound has garnered attention for its biological activity, particularly in relation to its applications in catalysis and potential therapeutic effects.

- Molecular Formula : C26H24NP

- Molecular Weight : 381.46 g/mol

- Melting Point : 126-128 °C

- Boiling Point : 514.6 °C

The compound features two phenyl groups attached to a phosphorus atom and an N,N-dimethylamino group linked to a biphenyl moiety, enhancing its electron-donating ability and steric properties compared to other phosphine ligands.

The biological activity of this compound primarily stems from its ability to coordinate with transition metals, forming stable metal complexes that are crucial in catalyzing various reactions. In particular, it plays a significant role in:

- Buchwald-Hartwig Amination Reactions : The ligand coordinates with palladium catalysts, facilitating oxidative addition with aryl halides by stabilizing intermediate species formed during the catalytic cycle .

- Cross-Coupling Reactions : It has been shown to enhance the efficiency of cross-coupling reactions, demonstrating notable stability and high activity when used with palladium complexes .

Biological Applications

Recent research has explored the potential therapeutic applications of this compound. Some key findings include:

Case Studies

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, showcasing potential in drug development.

- Catalytic Activity in Biological Systems : Its application as a catalyst in biochemical reactions suggests a role in synthesizing biologically relevant compounds .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and applications of this compound compared to similar phosphine ligands:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Triphenylphosphine | Three phenyl groups attached to phosphorus | Less sterically hindered than biphenyl derivatives |

| 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene core with diphenylphosphine groups | Unique redox properties due to ferrocene structure |

| Bis(diphenylphosphino)ethane | Ethane bridge between two diphenylphosphines | Different steric and electronic properties |

| This compound | Biphenyl structure combined with amine functionality | Enhanced electron-donating capacity and steric properties |

常见问题

Q. What are the key synthetic routes for preparing 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, and how can purity be optimized?

The ligand is typically synthesized via palladium-catalyzed cross-coupling reactions between phosphine precursors and functionalized biphenylamines. A critical step involves protecting the amino group during phosphorylation to prevent side reactions. Post-synthesis, purification via column chromatography (using silica gel or alumina) and recrystallization in non-polar solvents (e.g., hexane/toluene mixtures) enhances purity. Characterization requires [³¹P NMR] to confirm phosphine coordination and [¹H/¹³C NMR] to verify substituent integrity .

Q. What spectroscopic and crystallographic methods are essential for characterizing this ligand?

- ³¹P NMR : Detects phosphine coordination environments (δ ~ −5 to +30 ppm for tertiary phosphines).

- X-ray crystallography : Resolves steric and electronic profiles, such as the dihedral angle between the phosphine and dimethylamino groups, which influences catalytic activity .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns. Contaminants (e.g., oxidized phosphine byproducts) are identified via HPLC with UV/Vis detection .

Q. How does the ligand’s electronic and steric profile compare to Buchwald-type ligands (e.g., XPhos, DavePhos)?

The dimethylamino group provides moderate electron-donating effects (lower than dialkylamino groups in XPhos), while the biphenyl backbone offers tunable steric bulk. Tolman Electronic Parameter (TEP) measurements and cone angle calculations (using crystallographic data) quantify these properties. Compared to DavePhos (cone angle ~165°), this ligand’s steric demand is reduced (~150°), favoring less hindered substrates in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) guide the design of catalytic systems using this ligand?

Density Functional Theory (DFT) calculates transition-state geometries and activation barriers, predicting substrate compatibility. For example, ICReDD’s workflow integrates quantum chemical reaction path searches to identify optimal Pd/ligand ratios and solvent effects. Non-covalent interaction (NCI) analysis reveals π-stacking or hydrogen-bonding interactions between the ligand and substrates, which stabilize intermediates .

Q. What experimental strategies resolve contradictions in catalytic efficiency across similar ligands?

- Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions (e.g., [Pd]/ligand ratio, solvent polarity).

- Competition experiments : Pair the ligand with structurally analogous catalysts (e.g., 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) to isolate steric vs. electronic contributions .

- In situ monitoring : Use [³¹P NMR spectroscopy] to track ligand stability under oxidative or acidic conditions .

Q. How can ligand modifications address limitations in enantioselective C–N bond formation?

Introducing chiral auxiliaries (e.g., binaphthyl groups) or altering the amino substituent (e.g., morpholino instead of dimethylamino) can enhance stereocontrol. For example, replacing dimethylamino with a bulkier N,N-diisopropyl group increases steric hindrance, improving enantiomeric excess (ee) in asymmetric aminations .

Q. What reactor design considerations optimize scalability for reactions employing this ligand?

- Continuous-flow systems : Mitigate ligand degradation by reducing residence time at high temperatures.

- Membrane reactors : Separate Pd nanoparticles in real-time to maintain catalytic activity.

- Pressure tolerance : Ensure compatibility with gas-phase reagents (e.g., CO in carbonylative couplings) .

Data Contradiction Analysis

Q. Why do some studies report divergent catalytic outcomes for aryl chloride vs. bromide substrates?

Discrepancies arise from the ligand’s ability to stabilize Pd(0) intermediates. Aryl chlorides require stronger π-accepting ligands to facilitate oxidative addition. For example, electron-deficient variants (e.g., with trifluoromethyl groups) outperform the dimethylamino analogue in chloride activation. Contradictions are resolved by correlating Hammett σ values with reaction yields .

Q. How do solvent effects explain conflicting rate data in Suzuki-Miyaura couplings?

Polar aprotic solvents (e.g., DMF) stabilize Pd-ligand complexes but may promote ligand dissociation. Contrastingly, ethereal solvents (e.g., THF) enhance substrate solubility but slow transmetallation. Systematic solvent parameter mapping (e.g., Kamlet-Taft α, β, π*) reconciles these trends .

Methodological Resources

- Catalytic Screening : Use high-throughput robotic platforms to test >100 ligand/substrate combinations daily .

- Safety Protocols : MIT’s guidelines restrict human use but provide frameworks for handling air-sensitive ligands (e.g., Schlenk techniques) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。